molecular formula C14H11FN2O B8196727 (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8196727
M. Wt: 242.25 g/mol
InChI Key: UUMDPJIUTBJOSQ-CYBMUJFWSA-N
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Description

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a fluorinated pyridine ring at position 2 and a phenyl group at position 2. The (S)-configuration at the stereogenic center (C4) confers enantioselective properties, making it valuable in asymmetric catalysis and coordination chemistry . This compound belongs to a broader class of 4,5-dihydrooxazoles (oxazolines), which are widely employed as ligands in transition-metal catalysis due to their electron-donating nitrogen and oxygen atoms.

Properties

IUPAC Name

(4S)-2-(5-fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDPJIUTBJOSQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with phenylamine to form an intermediate, which is then cyclized to produce the desired dihydrooxazole compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions, while the dihydrooxazole moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Modifications on the Pyridine Ring

The fluorination at the 5-position of the pyridine ring distinguishes this compound from analogues. Key comparisons include:

Compound Name Pyridine Substituent Key Properties/Applications Reference
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 5-F High enantioselectivity in Ru-catalyzed amination
(R)-2-(6-(4,5-Dihydrooxazol-2-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 6-(Oxazoline) Used in Eu³⁺ complexes for circularly polarized luminescence
(S)-2-(5-(Trifluoromethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 5-CF₃ Enhanced electron-withdrawing effects; catalytic applications
(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 4-OCH₃, 6-CH₃ Tuned steric/electronic profiles for asymmetric synthesis

Key Findings :

  • Fluorine at the 5-position balances electronic effects (moderate electron-withdrawing) and steric bulk, optimizing catalytic activity .
  • Trifluoromethyl (CF₃) analogues exhibit stronger electron-withdrawing effects, which may reduce basicity but improve thermal stability .
  • Methoxy and methyl groups enhance solubility and modulate steric hindrance .

Modifications at the 4-Position (Phenyl Group)

Variations at the 4-position influence steric bulk and chiral induction:

Compound Name 4-Position Substituent Key Properties/Applications Reference
(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Benzyl Increased steric bulk for enantioselective catalysis
(S)-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole Isopropyl Improved solubility in non-polar solvents
4-[(1H-Pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole Pyrazole-methyl Antibacterial activity (Gram-positive pathogens)

Key Findings :

  • The phenyl group in the target compound provides moderate steric hindrance, favoring coordination with metals like Ru or Eu .
  • Bulky substituents (e.g., benzhydryl) enhance enantioselectivity but may reduce reaction rates .

Stability

  • Fluorinated derivatives generally exhibit superior stability under inert atmospheres (2–8°C) compared to methoxy- or methyl-substituted analogues .
  • Trifluoromethyl groups enhance resistance to oxidative degradation .

Biological Activity

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C13H12F1N1O\text{Molecular Formula }C_{13}H_{12}F_{1}N_{1}O

Antifungal Activity

Recent studies have highlighted the antifungal properties of related dihydrooxazole derivatives. For instance, a series of 4-phenyl-4,5-dihydrooxazole derivatives exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal efficacy .

Table 1: Antifungal Activity of Dihydrooxazole Derivatives

CompoundPathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A32Aspergillus fumigatus2.00

The mechanism by which these compounds exert their antifungal effects appears to involve inhibition of key metabolic pathways essential for fungal growth. For example, studies have indicated that these compounds may target the CYP51 enzyme, which is crucial for ergosterol biosynthesis in fungi .

Pharmacokinetic Evaluation

A pharmacokinetic study conducted on compound A31 demonstrated favorable properties, including a half-life of approximately 80.5 minutes in human liver microsomes. This suggests that this compound derivatives may have suitable metabolic stability for therapeutic applications .

Inhibition Studies

Inhibition studies using mushroom tyrosinase revealed that certain derivatives exhibited strong inhibitory activity with IC50 values significantly lower than those of standard inhibitors like kojic acid. For instance, one derivative showed an IC50 value of 14.33 μM, indicating a strong potential for use in skin whitening products or treatment of hyperpigmentation .

Table 2: Inhibition Potency Against Mushroom Tyrosinase

CompoundIC50 (μM)
Compound 114.33
Compound 30.51
Kojic Acid25.00

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

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